molecular formula C10H21N B2780144 (1,4,4-Trimethylcyclohexyl)methanamine CAS No. 1501718-13-3

(1,4,4-Trimethylcyclohexyl)methanamine

Cat. No.: B2780144
CAS No.: 1501718-13-3
M. Wt: 155.285
InChI Key: ZODLBQCWLXDQOX-UHFFFAOYSA-N
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Description

(1,4,4-Trimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, featuring a cyclohexyl ring substituted with three methyl groups and an amine group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,4-Trimethylcyclohexyl)methanamine typically involves the reaction of 1,4,4-trimethylcyclohexanone with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4,4-Trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like acyl chlorides, aldehydes, or ketones under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

(1,4,4-Trimethylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,4,4-Trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a single cyclohexyl ring and an amine group.

    1,3,3-Trimethylcyclohexylamine: A structural isomer with different methyl group positions.

    4-Methylcyclohexylamine: A related compound with fewer methyl substitutions.

Uniqueness

(1,4,4-Trimethylcyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(1,4,4-trimethylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODLBQCWLXDQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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